2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid is a derivative of alanine, an amino acid. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is characterized by its unique structure, which includes a benzyloxycarbonyl group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. This is followed by the introduction of the chlorophenyl group through various organic reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens like chlorine and bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein synthesis.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain enzymes. The chlorophenyl group can enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: This compound is similar but lacks the benzyloxycarbonyl group.
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: This compound is similar but lacks the chlorophenyl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and chlorophenyl groups. This combination allows for specific interactions with enzymes and other molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSUROFTBQSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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